N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylethanediamide
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylethanediamide, commonly known as CYH-33, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being researched for their potential in treating various medical conditions.
Mécanisme D'action
CYH-33 works by inhibiting the activity of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylethanediamide, which is responsible for breaking down endocannabinoids in the body. This leads to increased levels of endocannabinoids, which can activate cannabinoid receptors in the body and produce various physiological effects.
Biochemical and Physiological Effects:
CYH-33 has been found to produce various physiological effects in animal models. It has been shown to reduce pain sensation, inflammation, and anxiety-like behavior in mice. It has also been found to have potential in treating addiction, as it can reduce drug-seeking behavior in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CYH-33 is its specificity for N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylethanediamide inhibition. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation is that it may not be suitable for use in humans due to potential side effects.
Orientations Futures
There are several future directions for research on CYH-33. One area of interest is its potential as a treatment for chronic pain. It has also been suggested that CYH-33 may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the therapeutic potential of this compound.
Applications De Recherche Scientifique
CYH-33 has been extensively studied for its potential as a therapeutic agent. It has been found to be a potent inhibitor of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylethanediamide, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids have been implicated in various physiological processes, including pain sensation, inflammation, and mood regulation. Inhibition of this compound leads to increased levels of endocannabinoids in the body, which can potentially provide therapeutic benefits.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-naphthalen-1-yloxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(21-14-13-15-7-2-1-3-8-15)20(24)22-18-12-6-10-16-9-4-5-11-17(16)18/h4-7,9-12H,1-3,8,13-14H2,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXDUCJTQTWTOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.